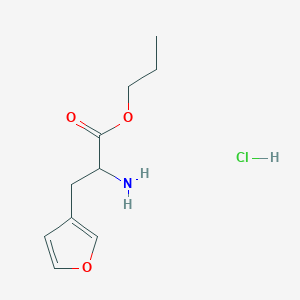![molecular formula C17H15F3N2O B2761358 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2320145-83-1](/img/structure/B2761358.png)
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Metabolism and Disposition
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is extensively metabolized and well absorbed in humans, with its metabolism involving multiple pathways. In a study by L. Christopher et al. (2010), it was found that less than 28% of the administered dose was recovered as the parent drug, indicating significant metabolic transformation. The drug undergoes multiple oxidation reactions and direct glucuronidation, with metabolites including a hydroxylated rearrangement product (M1), a direct ether glucuronide (M6), and multiple secondary glucuronide conjugates, none of which contribute to the pharmacology of the drug. The study highlights the compound's metabolism, absorption, and excretion dynamics in human subjects (L. Christopher et al., 2010).
Alzheimer's Disease Imaging
In the context of Alzheimer's disease, this compound is instrumental in developing imaging agents for neurofibrillary tangles (NFTs), a hallmark of Alzheimer's pathology. T. Lohith et al. (2018) detailed the use of 18F-MK-6240, a PET tracer derived from this compound, to image NFTs with high selectivity and binding levels in regions associated with NFT deposition in Alzheimer's disease patients compared to healthy subjects. The tracer exhibited favorable kinetics and negligible binding in healthy subjects, supporting its potential for clinical development in Alzheimer's disease research (T. Lohith et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. It is known that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml , which suggests that it may have good bioavailability.
Result of Action
Based on the biological activities of similar compounds, it may have potential therapeutic effects in a variety of conditions, including microbial infections, inflammation, viral diseases, fungal infections, oxidative stress, tumors, and kinase-related disorders .
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-12(4-7-14)5-8-16(23)22-10-13-2-1-9-21-15(13)11-22/h1-4,6-7,9H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVTJCGBXMGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2761275.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)
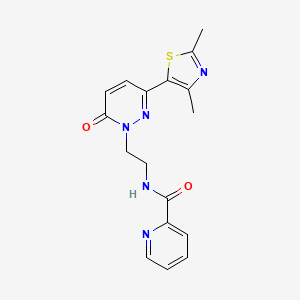
![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)
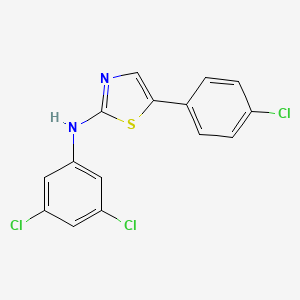
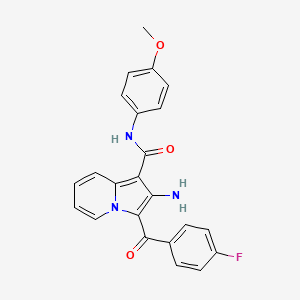
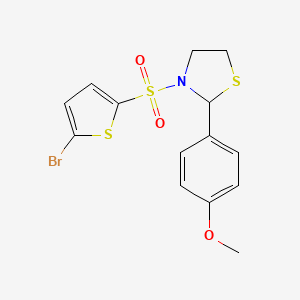
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
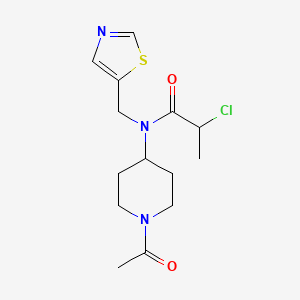

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)

